molecular formula C16H22N2O B1683350 (3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide CAS No. 147145-16-2

(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide

Cat. No.: B1683350
CAS No.: 147145-16-2
M. Wt: 258.36 g/mol
InChI Key: JSZBRMZCAIJCKB-TZMCWYRMSA-N
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Description

U 93385 is a small molecule drug that acts as a selective agonist for the 5-hydroxytryptamine (5-HT)1A receptor and an antagonist for dopamine receptors. It was initially developed by Pfizer Inc. for potential therapeutic applications in treating anxiety and major depressive disorder .

Preparation Methods

The synthesis of U 93385 involves the preparation of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

U 93385 undergoes several types of chemical reactions:

Scientific Research Applications

U 93385 has been extensively studied for its potential therapeutic applications:

Mechanism of Action

U 93385 exerts its effects by selectively binding to and activating 5-hydroxytryptamine (5-HT)1A receptors, which are involved in the regulation of mood and anxiety. It also acts as an antagonist for dopamine receptors, which play a role in the modulation of neurotransmission. The activation of 5-hydroxytryptamine (5-HT)1A receptors leads to a decrease in the release of neurotransmitters such as serotonin and dopamine, resulting in anxiolytic and antidepressant effects .

Comparison with Similar Compounds

U 93385 is unique in its dual action as a 5-hydroxytryptamine (5-HT)1A receptor agonist and dopamine receptor antagonist. Similar compounds include:

U 93385 stands out due to its combined action on both 5-hydroxytryptamine (5-HT)1A receptors and dopamine receptors, making it a valuable compound for research and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

147145-16-2

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide

InChI

InChI=1S/C16H22N2O/c1-2-9-18-10-8-12-14(18)7-6-11-4-3-5-13(15(11)12)16(17)19/h3-5,12,14H,2,6-10H2,1H3,(H2,17,19)/t12-,14-/m1/s1

InChI Key

JSZBRMZCAIJCKB-TZMCWYRMSA-N

Isomeric SMILES

CCCN1CC[C@@H]2[C@H]1CCC3=C2C(=CC=C3)C(=O)N

SMILES

CCCN1CCC2C1CCC3=C2C(=CC=C3)C(=O)N

Canonical SMILES

CCCN1CCC2C1CCC3=C2C(=CC=C3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz(e)indole-9-carboxamide
U 93385
U-93385
U93385

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide
Reactant of Route 2
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(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide
Reactant of Route 3
Reactant of Route 3
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide
Reactant of Route 4
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide
Reactant of Route 5
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide
Reactant of Route 6
Reactant of Route 6
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide

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